(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate
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Overview
Description
(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the chromene moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. Specific reaction conditions such as temperature, pressure, and time are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with altered functional groups.
Scientific Research Applications
(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate include other isoxazole and chromene derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
The uniqueness of this compound lies in its combined isoxazole and chromene structure, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO7/c1-26-18-8-7-13(9-20(18)27-2)19-10-14(23-30-19)12-28-22(25)21-11-16(24)15-5-3-4-6-17(15)29-21/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKUIJCMMAZYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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